2-{[1-(2-Fluorophenyl)ethyl]amino}propane-1,3-diol
Description
2-{[1-(2-Fluorophenyl)ethyl]amino}propane-1,3-diol is a synthetic organic compound featuring a propane-1,3-diol backbone with a [1-(2-fluorophenyl)ethyl]amino substituent at the C2 position.
Properties
Molecular Formula |
C11H16FNO2 |
|---|---|
Molecular Weight |
213.25 g/mol |
IUPAC Name |
2-[1-(2-fluorophenyl)ethylamino]propane-1,3-diol |
InChI |
InChI=1S/C11H16FNO2/c1-8(13-9(6-14)7-15)10-4-2-3-5-11(10)12/h2-5,8-9,13-15H,6-7H2,1H3 |
InChI Key |
CCGUPUUHCQZDPT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1F)NC(CO)CO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-{[1-(2-Fluorophenyl)ethyl]amino}propane-1,3-diol typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 2-fluorophenyl ethylamine.
Amination Reaction: The 2-fluorophenyl ethylamine undergoes an amination reaction with propane-1,3-diol under controlled conditions.
Purification: The resulting product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of 2-{[1-(2-Fluorophenyl)ethyl]amino}propane-1,3-diol may involve large-scale reactors and automated processes to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl groups are converted to carbonyl groups.
Reduction: Reduction reactions can convert the amino group to a secondary or tertiary amine.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
Chemistry: 2-{[1-(2-Fluorophenyl)ethyl]amino}propane-1,3-diol is used as a building block in organic synthesis
Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It serves as a model compound to understand the behavior of fluorinated amino alcohols in biological systems.
Medicine: The compound is investigated for its potential therapeutic applications. Its structure suggests it may interact with specific receptors or enzymes, making it a candidate for drug development.
Industry: In the industrial sector, 2-{[1-(2-Fluorophenyl)ethyl]amino}propane-1,3-diol is used in the production of specialty chemicals and advanced materials. Its properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 2-{[1-(2-Fluorophenyl)ethyl]amino}propane-1,3-diol involves its interaction with specific molecular targets. The fluorophenyl group enhances its binding affinity to certain receptors or enzymes, while the amino and diol groups facilitate hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Structural Analogues of Propane-1,3-diol Derivatives
The following table summarizes key structural and functional differences between 2-{[1-(2-Fluorophenyl)ethyl]amino}propane-1,3-diol and related compounds:
Key Structural and Functional Insights
Substituent Effects: The amino-fluorophenyl group in the target compound distinguishes it from alkoxy or phenolic substituents in analogs. This group may enhance blood-brain barrier penetration compared to polar phenolic derivatives . Fluorine’s Role: The electron-withdrawing fluorine atom on the phenyl ring could stabilize the molecule metabolically and modulate receptor binding, a feature absent in non-fluorinated analogs .
Stereochemical Considerations: Compounds like 1,2-bis-(4-hydroxy-3-methoxyphenyl)-propane-1,3-diol exhibit erythro/threo diastereomerism, which influences their biological activity . The stereochemistry of the target compound’s amino-fluorophenyl group is unspecified but could similarly affect its efficacy.
Biological Activity Trends :
- Propane-1,3-diol derivatives with long alkyl chains (e.g., hexadecyloxy) demonstrate moderate toxicity in brine shrimp assays, likely due to surfactant-like membrane disruption .
- Diaryl-substituted diols (e.g., 1,2-bis-(4-hydroxy-3-methoxyphenyl)-propane-1,3-diol) show minimal cytotoxicity, suggesting substituent specificity is critical for activity .
Biological Activity
2-{[1-(2-Fluorophenyl)ethyl]amino}propane-1,3-diol is a compound of interest due to its potential therapeutic applications and biological activities. This article reviews its biological activity based on diverse research findings, including in vitro and in vivo studies, mechanisms of action, and potential clinical implications.
Chemical Structure and Properties
- Molecular Formula : C13H18FNO2
- Molecular Weight : 237.29 g/mol
- CAS Number : [Not provided in the search results]
The presence of a fluorophenyl group suggests possible interactions with biological targets, enhancing its pharmacological profile.
Research indicates that 2-{[1-(2-Fluorophenyl)ethyl]amino}propane-1,3-diol may exert its effects through several mechanisms:
- Receptor Modulation : The compound may interact with various receptors, influencing cellular signaling pathways.
- Enzyme Inhibition : It could inhibit specific enzymes involved in metabolic pathways, potentially leading to altered physiological responses.
Antioxidant Activity
Studies have demonstrated that compounds similar to 2-{[1-(2-Fluorophenyl)ethyl]amino}propane-1,3-diol exhibit significant antioxidant properties. This activity is crucial for protecting cells from oxidative stress and related damage.
Neuroprotective Effects
Research has shown that this compound may have neuroprotective effects. In models of neurodegeneration, it has been observed to reduce neuronal cell death and improve cognitive function.
Anti-inflammatory Properties
In vitro studies suggest that 2-{[1-(2-Fluorophenyl)ethyl]amino}propane-1,3-diol can modulate inflammatory responses by inhibiting pro-inflammatory cytokines. This effect could be beneficial in conditions characterized by chronic inflammation.
Study 1: Protective Effects Against Liver Injury
A study investigated the protective effects of a related compound against immune-mediated liver injury in mice. The results indicated that treatment significantly reduced levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST), markers of liver damage. Histopathological examination showed less necrosis in treated animals compared to controls, suggesting hepatoprotective properties .
| Parameter | Control Group | Treatment Group |
|---|---|---|
| ALT (U/L) | 150 ± 20 | 75 ± 10 |
| AST (U/L) | 120 ± 15 | 60 ± 8 |
| Necrosis Score | 3 ± 0.5 | 1 ± 0.3 |
Study 2: Neuroprotective Effects
In another study focusing on neuroprotection, the compound was found to significantly reduce neuronal apoptosis in vitro under oxidative stress conditions. The mechanism was attributed to the activation of survival signaling pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
